![molecular formula C10H18ClNO3 B14465721 N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide CAS No. 69807-41-6](/img/structure/B14465721.png)
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted dioxepane ring and an acetamide group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide typically involves the following steps:
Formation of the Dioxepane Ring: The dioxepane ring can be synthesized through a cyclization reaction involving appropriate diol and epoxide precursors under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the dioxepane derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., H2O2, potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Scientific Research Applications
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Employed in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and acetamide moiety may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be attributed to its ability to interfere with biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share structural similarities with N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide and exhibit comparable biological activities.
Benzothiazole Derivatives: Known for their diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.
Uniqueness
This compound stands out due to its unique dioxepane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
CAS No. |
69807-41-6 |
|---|---|
Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
N-(6-chloro-2-propan-2-yl-1,3-dioxepan-5-yl)acetamide |
InChI |
InChI=1S/C10H18ClNO3/c1-6(2)10-14-4-8(11)9(5-15-10)12-7(3)13/h6,8-10H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
IZTDGMKBNXNKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(C(CO1)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
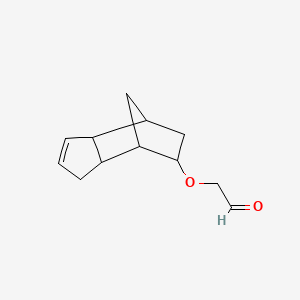
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
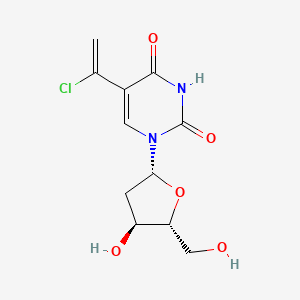
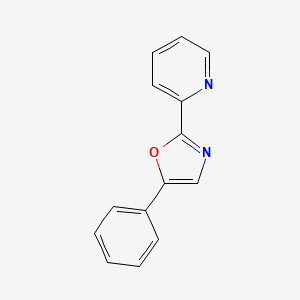


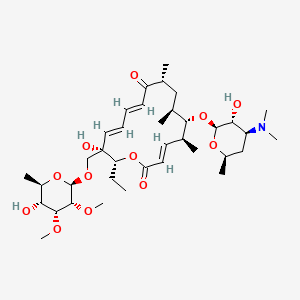
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
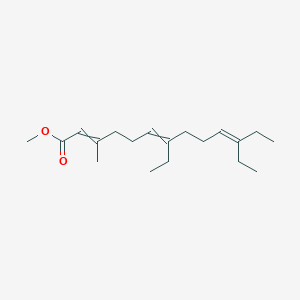
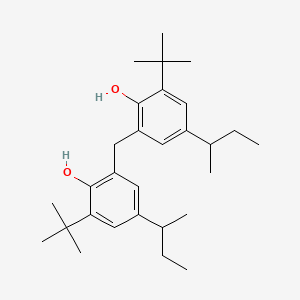
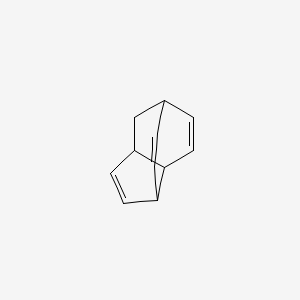
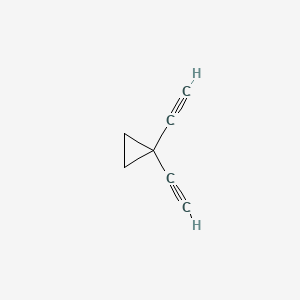
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
